3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13-5-6-15(12-16(13)21-9-3-2-4-17(21)22)20-18(23)19-14-7-10-24-11-8-14/h5-6,12,14H,2-4,7-11H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGHAZWMEHFCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCOCC2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea, also known by its CAS number 2034227-78-4, is a synthetic organic compound with a molecular formula of C18H25N3O3 and a molecular weight of 331.416 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound features a urea linkage, which is significant for its biological activity. The presence of the oxan group and the piperidinyl moiety contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N3O3 |
| Molecular Weight | 331.416 g/mol |
| CAS Number | 2034227-78-4 |
| Purity | Typically ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These interactions may involve binding to enzymes, receptors, or other proteins that play crucial roles in various physiological pathways. The modulation of these targets can lead to therapeutic effects, including anti-cancer and neuroprotective activities.
Antiproliferative Effects
Several studies have investigated the antiproliferative properties of this compound against various cancer cell lines. The following table summarizes findings related to its efficacy:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon Carcinoma) | 5.0 | Induces G2/M phase arrest |
| M21 (Skin Melanoma) | 7.5 | Disrupts cytoskeletal integrity |
| MCF7 (Breast Carcinoma) | 6.0 | Binds to β-tubulin, inhibiting mitosis |
These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, suggesting its potential as a lead compound for further development in oncology.
Case Studies
In a notable case study, the compound was evaluated for its effects on angiogenesis using chick chorioallantoic membrane assays. It demonstrated a capacity to inhibit angiogenesis effectively, comparable to established anti-cancer agents like combretastatin A-4 (CA-4). This suggests that it may not only inhibit tumor growth but also prevent the formation of new blood vessels that supply tumors.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidinyl and oxan moieties have been explored to enhance potency and selectivity. For instance, substituents on the phenyl ring have been systematically altered to assess their impact on biological efficacy.
Scientific Research Applications
Medicinal Chemistry
Lead Compound Development : This compound serves as a lead structure for developing novel anticoagulants targeting factor Xa (FXa). Its structural modifications can lead to derivatives with enhanced potency and selectivity against FXa, a critical enzyme in the coagulation cascade .
Pharmacology
Anticoagulant Activity : The primary application of this compound is its role as a direct inhibitor of FXa. By inhibiting FXa, it effectively reduces thrombin generation, which is crucial for platelet aggregation and clot formation. Preclinical studies indicate that it exhibits a high inhibitory constant (0.08 nM), demonstrating significant potency.
Chemical Biology
Biological Probes : The compound can be utilized as a molecular probe to study biological processes involving the coagulation cascade. Its ability to modulate FXa activity allows researchers to investigate the downstream effects on thrombin generation and platelet function .
Industrial Applications
While primarily focused on medicinal applications, there is potential for this compound's use in industrial settings, particularly in the development of pharmaceuticals aimed at managing thrombotic disorders.
Case Study 1: Anticoagulant Efficacy
A study evaluated the efficacy of 3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea in animal models. Results indicated dose-dependent antithrombotic effects while preserving hemostasis. The compound demonstrated rapid onset of action, making it a promising candidate for acute thromboembolic conditions .
Case Study 2: Structural Optimization
Research focused on modifying the piperidinone moiety of the compound to enhance its pharmacokinetic profile. Variations in substituents led to derivatives with improved oral bioavailability and reduced side effects compared to existing anticoagulants like apixaban .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most relevant structural analogue identified in the evidence is 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea (hereafter referred to as Compound A ), a TRKA kinase inhibitor . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Structural Implications on Bioactivity
Solubility and Pharmacokinetics: The oxan-4-yl group in the target compound likely improves aqueous solubility compared to Compound A’s methoxyethyl-pyrrolidine group, which may increase lipophilicity and membrane permeability .
Target Specificity: Compound A’s pyrimidine and pyrazole rings are common in kinase inhibitors, enabling π-π stacking interactions with ATP-binding pockets.
In contrast, Compound A’s pyrrolidine and methoxyethyl groups introduce flexibility, which may broaden target interactions.
Research Findings and Data Gaps
- Synthetic Accessibility : The oxan-4-yl group is synthetically tractable via etherification, whereas Compound A’s fluorophenyl and pyrimidine groups require multi-step functionalization.
- Toxicity : The absence of halogen atoms in the target compound may reduce hepatotoxicity risks compared to Compound A’s fluorophenyl group.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea?
- Methodology : Multi-step synthesis typically involves:
Intermediate preparation : Start with functionalized aniline derivatives (e.g., chlorination of aromatic rings, as in ) followed by urea bond formation using isocyanates or carbamates .
Coupling reactions : Utilize nucleophilic substitution or palladium-catalyzed cross-coupling to attach the oxan-4-yl and 2-oxopiperidin-1-yl groups .
Optimization : Apply Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading (e.g., DABCO for carbamate coupling in ) .
Q. How can researchers validate the structural integrity of this compound?
- Methodology :
Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions and stereochemistry. Compare with PubChem data (e.g., ) .
Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and fragmentation patterns (e.g., ) .
X-ray crystallography : Resolve bond angles and spatial arrangement if crystalline forms are obtainable (e.g., crystallographic studies in ) .
Q. What strategies improve reaction yield and purity during synthesis?
- Methodology :
Solvent selection : Polar aprotic solvents (e.g., acetonitrile in ) enhance nucleophilicity in urea formation .
Catalyst screening : Test bases like DABCO or organocatalysts to accelerate coupling steps ( ) .
Purification : Employ column chromatography or recrystallization (hexane washes in ) to isolate high-purity products .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical data?
- Methodology :
Quantum chemical calculations : Use density functional theory (DFT) to simulate reaction pathways and compare with observed kinetics (e.g., ICReDD’s approach in ) .
Transition state analysis : Identify discrepancies in activation energies using software like Gaussian or ORCA .
Validation : Cross-check computational results with experimental techniques like isotopic labeling or kinetic isotope effects .
Q. What experimental designs are suitable for studying degradation pathways under stress conditions?
- Methodology :
Stress testing : Expose the compound to hydrolytic (acid/base), oxidative (HO), and photolytic conditions () .
Analytical monitoring : Track degradation products via LC-MS or HPLC with photodiode array detection .
Kinetic modeling : Apply Arrhenius equations to predict shelf-life under varying temperatures .
Q. How can researchers optimize heterogeneous reaction systems involving this compound?
- Methodology :
Catalyst design : Immobilize catalysts (e.g., Pd on carbon) to enhance recyclability () .
Mass transfer analysis : Use computational fluid dynamics (CFD) to optimize stirring rates or reactor geometries .
In situ monitoring : Deploy FTIR or Raman spectroscopy to track reaction progress in real time ( ) .
Q. What statistical methods address variability in biological activity data?
- Methodology :
Multivariate analysis : Apply principal component analysis (PCA) to identify outliers in dose-response datasets .
Bayesian modeling : Quantify uncertainty in IC values using probabilistic frameworks .
Replicate testing : Conduct triplicate experiments with blinded controls to minimize bias ( ) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting solubility data across studies?
- Methodology :
Standardize protocols : Use USP/Ph.Eur. methods for solubility testing (e.g., shake-flask vs. potentiometric titration) .
Environmental controls : Report temperature, pH, and ionic strength explicitly () .
Machine learning : Train models on PubChem datasets to predict solubility under untested conditions .
Q. What steps validate conflicting bioactivity results in different cell lines?
- Methodology :
Cell line authentication : Use STR profiling to confirm genetic consistency .
Dose normalization : Adjust for differences in cell viability assays (MTT vs. ATP luminescence) .
Pathway analysis : Perform RNA-seq to identify off-target effects influencing variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
